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Compound of Interest

Compound Name: Pseudopelletierine

Cat. No.: B7798038

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the alkaloid Pseudopelletierine. The information is presented to be a valuable resource for
researchers, scientists, and professionals involved in drug development and natural product
analysis. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols,
and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. Below are the *H and 3C NMR data for Pseudopelletierine, typically recorded in
deuterated chloroform (CDCIs).

1H NMR Data

The 'H NMR spectrum of Pseudopelletierine is characterized by its symmetry. Due to a mirror
plane in the molecule, several protons are chemically equivalent, simplifying the spectrum.[1]
The N-methyl group appears as a distinct singlet, while the bridgehead protons are the most
deshielded.[1]
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Multiplicity & Coupling

Proton Assignment Chemical Shift (d) [ppm]
Constants (J) [Hz]
H-1, H-5 3.36 Multiplet
N-CHs 2.67 Singlet
Multiplet (coupled with H-2q,
H-2p, H-43 2.84
H-40)
Multiplet (coupled with H-23,
H-2a, H-4a 2.27 plet (coup g
H-4p)
H-603, H-8]3 2.00 Multiplet
H-6a, H-8a 1.59 Multiplet
H-7(3 1.55 Multiplet
H-7a 1.46 Multiplet

Note: Specific coupling constants (J values) are not explicitly detailed in the referenced
literature but the coupled protons are identified.[1]

*C NMR Data

The 13C NMR spectrum of Pseudopelletierine is relatively simple, showing six distinct signals
due to the molecule's symmetry.[2] The carbonyl carbon is significantly downfield, while the N-
methyl carbon is found in the aliphatic region.

Carbon Assignment Chemical Shift (8) [ppm]
C-3 209.7

C-1,C-5 55.8

C-2,C4 41.9

N-CHs 40.9

C-6, C-8 29.1

C-7 15.8
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Infrared (IR) Spectroscopy

The IR spectrum of Pseudopelletierine, typically obtained using the KBr pellet method,
displays characteristic absorption bands corresponding to its functional groups. The most
prominent feature is the strong absorption from the ketone carbonyl group.

Wavenumber (cm~?) Functional Group Assignment
~2950 - 2850 C-H stretching (alkyl)

~1710 C=0 stretching (ketone)

~1450 C-H bending (alkyl)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of Pseudopelletierine provides valuable
information about its molecular weight and fragmentation pattern. The molecular ion peak is
observed at m/z 153, corresponding to its molecular formula CeH1sNO.[2] The fragmentation is
influenced by the bicyclic ring structure and the nitrogen atom.[1]

mlz Relative Intensity (%) Proposed Fragment
153 ~40 [M]* (Molecular lon)

110 ~35 [M - C2HsN]*

96 ~100 [M - CsH7N]* (Base Peak)
82 ~45 [CsHsN]*

68 ~30 [CaHsN]*

55 ~50 [CaH7]*

42 ~75 [C2HaN]*

Note: The relative intensities are estimated from the mass spectrum figure presented in the
literature.[1]
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Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

are typical experimental protocols for the analysis of Pseudopelletierine.

NMR Spectroscopy Protocol

Sample Preparation: A few milligrams of purified Pseudopelletierine are dissolved in
approximately 0.5-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane
(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

1H NMR Parameters:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: Approximately 12-16 ppm.

o Acquisition Time: 2-3 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on the sample concentration.
13C NMR Parameters:

o Pulse Program: Proton-decoupled pulse sequence.

[e]

Spectral Width: Approximately 0-220 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024 or more, depending on the sample concentration.
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o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (& = 0.00

ppm).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

o Sample Preparation: Approximately 1-2 mg of finely ground, dry Pseudopelletierine is
intimately mixed with about 100-200 mg of spectroscopic grade potassium bromide (KBr) in
an agate mortar.[3][4] The mixture is then pressed in a die under high pressure (several tons)
to form a transparent or translucent pellet.[3][4][5]

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
e Measurement Parameters:
o Spectral Range: 4000-400 cm™1.
o Resolution: Typically 4 cm~1.
o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Acquisition: A background spectrum of a pure KBr pellet is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron lonization)

o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small
amount of the sample is placed in a capillary tube.

 Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
 lonization Parameters:
o lonization Energy: Typically 70 eV.

o Source Temperature: 150-250 °C.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b7798038?utm_src=pdf-body
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.scienceijsar.com/sites/default/files/article-pdf/IJSAR-0374.pdf
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.scienceijsar.com/sites/default/files/article-pdf/IJSAR-0374.pdf
https://www.azom.com/article.aspx?ArticleID=21658
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

o Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

elucidation of a natural product like Pseudopelletierine.
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Caption: Workflow for the isolation and structural elucidation of Pseudopelletierine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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